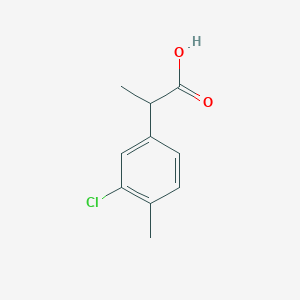

2-(3-Chloro-4-methylphenyl)propanoic acid

Description

2-(3-Chloro-4-methylphenyl)propanoic acid is a chlorinated aromatic propanoic acid derivative characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a methyl group at the 4-position, linked to a propanoic acid moiety.

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

2-(3-chloro-4-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H11ClO2/c1-6-3-4-8(5-9(6)11)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |

InChI Key |

JVMSSQYJXPTOQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-methylbenzene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Chloro-4-methylphenyl)propanoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(3-Chloro-4-methylphenyl)propanoic acid. It has been evaluated for its cytotoxic effects on several cancer cell lines, including human breast cancer (MCF-7) and prostate cancer (PC-3).

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 15 | 72 |

| PC-3 | 20 | 72 |

A notable study published in Cancer Research demonstrated that treatment with this compound led to significant apoptosis in breast cancer cells through the activation of caspase pathways. Morphological changes indicative of apoptosis were observed, confirmed through flow cytometry analysis.

1.2 Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Research indicates its potential as a lead compound for developing new antibiotics, particularly against multi-drug resistant strains.

Agrochemical Applications

In agrochemistry, derivatives of 2-(3-Chloro-4-methylphenyl)propanoic acid have been explored for their herbicidal properties. The compound's ability to inhibit specific biochemical pathways in plants makes it suitable for use as a herbicide.

Case Study: Herbicidal Activity

A study investigated the effectiveness of the compound against common agricultural weeds. Results showed a significant reduction in weed biomass when treated with varying concentrations of the compound, suggesting its potential use in agricultural practices .

Materials Science

The compound's chemical structure allows for modifications that can enhance its properties for use in materials science. Its derivatives have been synthesized to develop polymers with specific thermal and mechanical properties.

3.1 Polymer Synthesis

Research has focused on synthesizing copolymers incorporating 2-(3-Chloro-4-methylphenyl)propanoic acid as a monomer. These materials exhibit enhanced durability and resistance to environmental degradation, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptor proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition Studies

Evidence from a custom-made library screening highlights three derivatives of 2-(3-Chloro-4-methylphenyl)propanoic acid with Furin inhibitory activity (Table 1):

Table 1: Furin Inhibitors Derived from 2-(3-Chloro-4-methylphenyl)propanoic Acid

Key Findings :

- The 3-chloro-4-methylphenyl group in P3 and P16 enhances binding affinity compared to P7’s 4-chlorophenyl, suggesting steric and electronic effects from the methyl group improve target interaction.

- The bromothiophene substituent in P3 contributes to its superior IC₅₀ (35 µM), highlighting the role of halogenated heterocycles in potency .

Positional Isomers and Substituent Effects

Table 2: Comparison of Positional Isomers

| Compound Name | Substituent Positions | Molecular Weight (g/mol) | Melting Point (°C) | pKa |

|---|---|---|---|---|

| 2-(3-Chloro-4-methylphenyl)propanoic acid | 3-Cl, 4-CH₃ | Not reported | Not reported | ~3.2* |

| 2-(4-Chlorophenyl)propanoic acid | 4-Cl | 184.62 | Not reported | ~2.98 |

| 4-Chlorophenylacetic acid | 4-Cl, CH₂COOH | 170.60 | 108 | ~2.25 |

Notes:

- pKa Estimation: Based on analogs like 3-Chloromandelic acid (pKa 3.12) and 2-Chloro-2-methylpropanoic acid (pKa 2.975), the target compound’s acidity is inferred to be ~3.2, slightly higher than its 4-chloro isomer due to electronic effects .

Functional Group Variations

Table 3: Impact of Functional Group Modifications

Key Insights :

- Phenoxy vs. Phenyl: Phenoxy-linked compounds (e.g., 2-(4-Chlorophenoxy)propanoic acid) exhibit higher molecular weights and melting points, suggesting stronger intermolecular forces .

- Methoxy Groups : Methoxy substituents (e.g., in ) may improve solubility and metabolic stability compared to purely hydrophobic chlorinated analogs.

Biological Activity

2-(3-Chloro-4-methylphenyl)propanoic acid, also known as a chloro-substituted aromatic acid, has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a chloro and a methyl group on the aromatic ring. This unique structure contributes to its reactivity and biological activity. The molecular formula is C10H11ClO2, with a molecular weight of 198.65 g/mol.

The biological activity of 2-(3-Chloro-4-methylphenyl)propanoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes. The presence of the chloro and methyl groups influences its binding affinity and specificity, potentially leading to inhibition or activation of key biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, thereby reducing cytokine production.

- Receptor Interaction : It can interact with specific receptors that modulate cellular signaling pathways related to inflammation and pain.

Biological Activity

Research indicates that 2-(3-Chloro-4-methylphenyl)propanoic acid exhibits significant biological activities:

- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

- Analgesic Effects : The compound's ability to modulate pain pathways suggests potential analgesic properties, making it relevant for pain management therapies .

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-(3-Chloro-4-methylphenyl)propanoic acid:

- Cytokine Release Inhibition :

-

Antimicrobial Activity :

- Research exploring the antimicrobial properties demonstrated that certain derivatives could inhibit bacterial growth effectively, suggesting potential applications in treating infections .

- Inhibitory Effects on Enzymes :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.